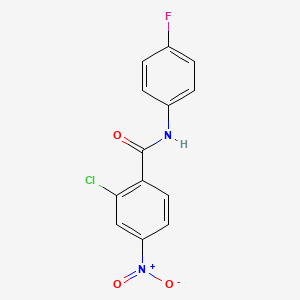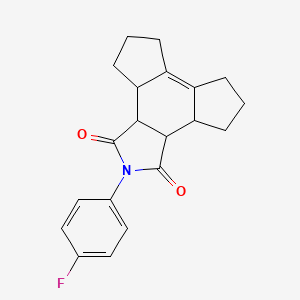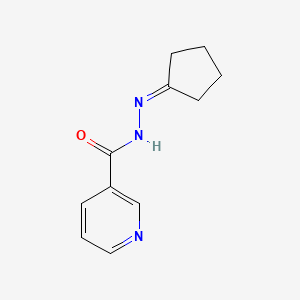
N'-methyl-N'-(3-methylphenyl)-2-phenylacetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-methyl-N’-(3-methylphenyl)-2-phenylacetohydrazide is a synthetic compound known for its diverse applications in various fields of science. This compound is characterized by its unique chemical structure, which includes a phenylacetohydrazide core substituted with a methyl group and a 3-methylphenyl group. This structure imparts specific chemical and physical properties that make it valuable in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-N’-(3-methylphenyl)-2-phenylacetohydrazide typically involves the reaction of 2-phenylacetohydrazide with N-methyl-3-methylphenylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of N’-methyl-N’-(3-methylphenyl)-2-phenylacetohydrazide is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography. The final product is then subjected to rigorous quality control tests to ensure it meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
N’-methyl-N’-(3-methylphenyl)-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted hydrazides with various functional groups.
Aplicaciones Científicas De Investigación
N’-methyl-N’-(3-methylphenyl)-2-phenylacetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N’-methyl-N’-(3-methylphenyl)-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to antiproliferative effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
N’-methyl-N’-(3-methylphenyl)-2-phenylacetohydrazide can be compared with other similar compounds, such as:
Tolnaftate: A thiocarbamate antifungal agent with a similar structure but different functional groups.
Acetamide, N-methyl-N-(3-methylphenyl): Another compound with a similar core structure but different substituents.
Uniqueness
The uniqueness of N’-methyl-N’-(3-methylphenyl)-2-phenylacetohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for applications where other similar compounds may not be as effective.
Conclusion
N’-methyl-N’-(3-methylphenyl)-2-phenylacetohydrazide is a versatile compound with significant potential in various fields of science and industry. Its unique chemical structure and properties make it a valuable tool for researchers and industrial chemists alike. Further research into its applications and mechanisms of action will continue to uncover new uses and benefits of this compound.
Propiedades
Fórmula molecular |
C16H18N2O |
|---|---|
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
N'-methyl-N'-(3-methylphenyl)-2-phenylacetohydrazide |
InChI |
InChI=1S/C16H18N2O/c1-13-7-6-10-15(11-13)18(2)17-16(19)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3,(H,17,19) |
Clave InChI |
LNDPRMJIVLEEKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)N(C)NC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl 5-[({4-chloro-3-[(furan-2-ylcarbonyl)amino]phenyl}sulfonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B11703862.png)

![Ethyl 2-{[(2,2,2-trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11703870.png)
![(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11703874.png)

![3-chloro-N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11703890.png)



![Methyl 2,7,7-trimethyl-5-oxo-4-[2-(propan-2-yloxy)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11703916.png)

![Benzamide, 4-bromo-N-[2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl]-](/img/structure/B11703932.png)
![4-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-N,N-dimethylaniline](/img/structure/B11703933.png)
![1-[(8Z)-8-(hydroxyimino)-7-oxooctyl]-1-methylazepanium](/img/structure/B11703937.png)
